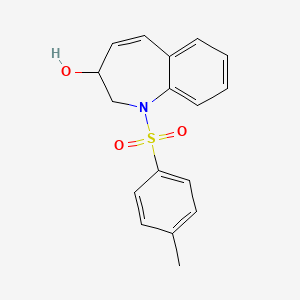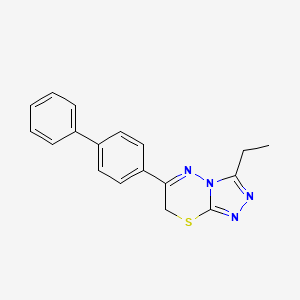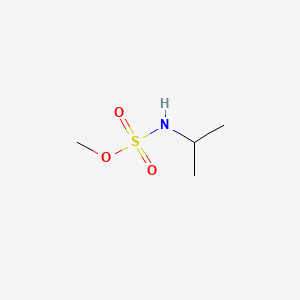
Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl-: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- typically involves multiple steps:
Formation of the 3-azabicyclo(3.2.2)nonane core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the ethyl group: The bicyclic core is then functionalized with an ethyl group through alkylation reactions.
Introduction of the urea moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the bicyclic structure.
Reduction: Reduction reactions can modify the bicyclic core or the urea moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an antiprotozoal agent, particularly against Plasmodium falciparum and Trypanosoma brucei .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-(3-azabicyclo(3.2.2)nonan-3-yl)ethyl)-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-azabicyclo(3.2.2)nonane derivatives: These compounds share the bicyclic core but differ in their functional groups.
Other urea derivatives: Compounds like N,N’-dimethylurea or N-phenylurea have different substituents but share the urea moiety.
Uniqueness
What sets Urea, 1-(2-(3-azabicyclo(322)nonan-3-yl)ethyl)-3-methyl- apart is its combination of the bicyclic structure with the urea moiety
Propiedades
Número CAS |
102434-04-8 |
|---|---|
Fórmula molecular |
C12H23N3O |
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
1-[2-(3-azabicyclo[3.2.2]nonan-3-yl)ethyl]-3-methylurea |
InChI |
InChI=1S/C12H23N3O/c1-13-12(16)14-6-7-15-8-10-2-3-11(9-15)5-4-10/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Clave InChI |
JHWADYZNWUCJJU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NCCN1CC2CCC(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)





